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iron;pyridine-2-carboxylic acid

Cat. No.: B13827073
M. Wt: 302.06 g/mol
InChI Key: OBEPTWCXAWXXSR-UHFFFAOYSA-N
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Description

Significance of Iron-Picolinate Complexes in Transition Metal Chemistry and Catalysis

Iron is one of the most abundant and important transition metals in both biological and industrial chemistry. nih.govacs.org Its significance stems from its ability to exist in multiple oxidation states, most commonly Fe(II) and Fe(III), which allows it to participate in a wide array of redox reactions. nih.gov The interconversion between these states is central to processes ranging from electron transport in biological systems to diverse catalytic cycles. nih.govnih.gov As a strong Lewis acid, the Fe(III) ion readily forms stable and robust complexes with a variety of ligands. dovepress.com

Iron-picolinate complexes are significant within this context for several reasons. The coordination of ligands like picolinate (B1231196) to an iron center modulates its redox potential and Lewis acidity, fine-tuning its reactivity for specific applications. nih.gov These complexes serve as functional models for non-heme iron enzymes, which are a class of metalloenzymes that perform critical biological functions. For instance, iron complexes with related carboxylate-containing pyridine (B92270) ligands have been studied as models for intradiol-cleaving catechol dioxygenases. nih.gov Research has shown that the presence of carboxylate groups in the coordination sphere is crucial for achieving high yields in the oxidative cleavage of catechols, a reaction catalyzed by these enzymes. nih.gov

In the realm of industrial catalysis, iron complexes are valued as low-cost, low-toxicity, and versatile catalysts. nih.gov Iron(III) complexes bearing pyridine-containing ligands have demonstrated high activity in the synthesis of cyclic carbonates from CO₂ and epoxides, highlighting their potential in green chemistry applications. nih.gov The catalytic cycle often involves the iron center acting as a Lewis acidic site to activate substrates, a role that is influenced by the coordinated ligands. nih.gov The ability to support such catalytic processes makes iron-picolinate and related structures important subjects of research for developing sustainable chemical transformations. chemscene.com

Overview of Pyridine-2-carboxylic Acid as a Ligand Framework

Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound that serves as an excellent chelating agent for metal ions, including iron. nih.govnih.gov Its conjugate base, picolinate, functions as a bidentate ligand, meaning it binds to a central metal atom through two separate donor atoms. wikipedia.org

The structure of picolinate is key to its coordinating ability. It features a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and a carboxylate group (-COO⁻) attached at the 2-position of the ring. nih.gov Coordination to a metal ion like Fe(III) occurs via the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. wikipedia.org This simultaneous binding forms a stable five-membered chelate ring, a common and stabilizing motif in coordination chemistry.

The resulting complex with iron(III) is formally known as iron(3+);pyridine-2-carboxylate or ferric picolinate. nih.gov It has the chemical formula C₁₈H₁₂FeN₃O₆, which indicates that three picolinate ligands coordinate to a single Fe(III) ion to form a neutral complex. nih.gov This 1:3 metal-to-ligand stoichiometry results in a six-coordinate complex around the iron center. Drawing analogies from similar structures, such as chromium(III) picolinate, the geometry around the iron atom is expected to be distorted octahedral. wikipedia.org The chemical bonds between the negatively charged oxygen atoms of the carboxylate groups and the positively charged iron(III) atom are expected to have significant electrostatic character. researchgate.net

The table below summarizes the key properties of the components of iron(III) pyridine-2-carboxylate.

PropertyValue
Compound Name iron(3+);pyridine-2-carboxylate
Synonyms Ferric picolinate, Iron picolinate
Molecular Formula C₁₈H₁₂FeN₃O₆ nih.gov
Molecular Weight 422.1 g/mol nih.gov
Parent Ligand Picolinic Acid (Pyridine-2-carboxylic acid) nih.gov
Ligand Type Bidentate Chelating Agent nih.govwikipedia.org
Coordination Atoms Pyridine Nitrogen, Carboxylate Oxygen wikipedia.org
Central Metal Ion Iron(III), Fe³⁺
Probable Geometry Distorted Octahedral wikipedia.org

Detailed structural parameters for a closely related iron(III) complex with pyridine-2,6-dicarboxylic acid (dipicolinic acid) provide further insight into the coordination environment.

Structural ParameterValue (Å)
Fe-O (carboxylate) bond distance 2.008 - 2.028 researchgate.net
Fe-N (pyridine) bond distance 2.054 - 2.059 researchgate.net

Note: Data from a related compound, [Fe(C₇H₃NO₄)₂(H₂O)₃][Fe(C₇H₃NO₄)₂]·6H₂O. researchgate.net

The combination of a redox-active metal like iron with a stable and versatile chelating ligand like picolinate makes the resulting complex a subject of continuing interest in coordination chemistry, with implications for catalysis and bioinorganic chemistry. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FeN2O4 B13827073 iron;pyridine-2-carboxylic acid

Properties

Molecular Formula

C12H10FeN2O4

Molecular Weight

302.06 g/mol

IUPAC Name

iron;pyridine-2-carboxylic acid

InChI

InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);

InChI Key

OBEPTWCXAWXXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Preparation Protocols for Iron Iii Pyridine 2 Carboxylate Complexes

Aqueous Solution Synthesis Routes

Synthesis in aqueous solutions represents a common and environmentally benign approach for the preparation of iron(III) pyridine-2-carboxylate complexes. These methods typically involve the reaction of an iron salt with pyridine-2-carboxylic acid (picolinic acid) in water under controlled pH and temperature conditions. The stoichiometry of the reactants and the reaction environment, such as the presence or absence of an inert atmosphere, can significantly influence the final product.

A notable aqueous solution process involves the reaction of metallic iron with an aqueous solution of α-picolinic acid. When conducted in an inert atmosphere, this reaction yields complexes such as [Fe(L)2(H2O)2]·H2O. However, in the presence of atmospheric oxygen, the formation of [Fe(L)3]·H2O is favored. researchgate.net Further oxidation of related iron(II) picolinate (B1231196) complexes in an alcohol solution with atmospheric oxygen can produce dinuclear iron(III) complexes like [Fe2(L)4(OH)2]. researchgate.net

Another aqueous-based synthesis involves the thermal treatment of a picolinate-iron complex aqueous solution. Adjusting the pH and the molar ratio of picolinic acid to iron is crucial in determining the final product. For instance, heating a solution with a greater than two-fold molar excess of picolinic acid to iron at 353 K for 72 hours at a pH of 3-7 can yield Fe(C6H4NO2)2(OH). researchgate.net Conversely, when the molar ratio of picolinic acid to iron is increased to more than six-fold at a pH of 2-5, the product Fe(C6H4NO2)3·H2O is formed. researchgate.net

The table below summarizes key parameters for the aqueous synthesis of different iron picolinate complexes.

ProductIron SourceLigandMolar Ratio (Fe:Ligand)SolventTemperatureTimepH
Fe(C6H4NO2)2(OH)Picolinate-iron(II) complexPicolinic Acid>1:2Water353 K72 h3-7
Fe(C6H4NO2)3·H2OPicolinate-iron(II) complexPicolinic Acid>1:6Water353 K72 h2-5
[Fe(L)2(H2O)2]·H2OMetallic Ironα-Picolinic Acid-Water---
[Fe(L)3]·H2OMetallic Ironα-Picolinic Acid-Water---

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique can lead to the formation of unique coordination polymers and complexes that may not be accessible through conventional solution-based methods.

For instance, the hydrothermal reaction of iron(II) chloride and pyridine-2-carboxylic acid can yield poly[bis(μ3-pyridine-2-carboxylato)iron(II)], a layered structure where the iron(II) atoms are linked by bridging pyridine-2-carboxylate ligands. While this example illustrates the synthesis of an iron(II) complex, similar principles can be applied to synthesize iron(III) analogues by selecting appropriate starting materials and controlling the redox conditions within the hydrothermal reactor.

A study on the synthesis of an iron(II) 3D coordination polymer, [Fe(µ3-Hcpna)2]n, utilized hydrothermal conditions with 5-(4'-carboxyphenoxy)nicotinic acid. researchgate.netjst.go.jp This highlights the utility of hydrothermal methods in creating complex, extended structures. Although not a direct synthesis of iron(III) pyridine-2-carboxylate, this research demonstrates the potential of hydrothermal techniques for creating novel iron-pyridine-carboxylate materials.

Solid-State and Solvent-Mediated Synthesis

While aqueous and hydrothermal methods are prevalent, solid-state and solvent-mediated syntheses offer alternative routes to iron-picolinate complexes. These methods can be advantageous in terms of reduced solvent waste and the potential for forming different polymorphs or coordination environments.

Although detailed protocols specifically for the solid-state synthesis of iron(III) pyridine-2-carboxylate are not extensively reported in the literature, the principles of mechanochemistry and solid-state grinding could potentially be applied. These techniques involve the direct grinding of solid reactants, sometimes with the addition of a small amount of liquid to facilitate the reaction (solvent-mediated).

One related example involves the preparation of precursor materials for heterogeneous catalysts by melting pyridine (B92270) carboxylic acids to graft them onto kaolinite (B1170537). researchgate.net This solid-state interaction modifies the support material for subsequent complexation with iron(III) ions in solution.

Immobilization Strategies for Heterogeneous Catalytic Systems

To enhance the practical applicability of iron(III) pyridine-2-carboxylate complexes as catalysts, they can be immobilized onto solid supports. This creates heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and continuous processes. Porous materials like zeolites and clays (B1170129) are excellent candidates for such supports due to their high surface area and structural stability.

Integration within Porous Materials (e.g., Zeolites, Kaolinite)

The immobilization of iron(III) picolinate complexes onto kaolinite has been demonstrated as an effective method for preparing heterogeneous catalysts. researchgate.net One approach involves first functionalizing the kaolinite with picolinic acid. This can be achieved by melting the pyridine carboxylic acid in the presence of kaolinite, leading to the grafting of the ligand onto the clay surface. researchgate.net The resulting material is then suspended in a solution containing Fe³⁺ ions to form the immobilized iron(III) picolinate complex. researchgate.net The ligand-to-iron ratio can be varied to optimize the catalytic activity of the final material. researchgate.net

These kaolinite-supported iron picolinate catalysts have shown efficacy in oxidation reactions. For example, they have been successfully employed in the epoxidation of cis-cyclooctene and the oxidation of cyclohexane (B81311), using hydrogen peroxide as the oxidant. researchgate.net The Fe(Ka-pa)-n catalysts (where Ka-pa represents picolinic acid-grafted kaolinite) were particularly efficient for cis-cyclooctene epoxidation, achieving up to 38% conversion. researchgate.net

The table below outlines the preparation and application of a kaolinite-immobilized iron picolinate catalyst.

CatalystSupport MaterialFunctionalizationMetal SourceCatalytic ApplicationSubstrateProduct(s)Conversion
Fe(Ka-pa)-nKaolinitePicolinic AcidFe³⁺ solutionEpoxidationcis-cyclooctenecis-cyclooctenoxide38%

While specific studies on the direct encapsulation of pre-synthesized iron(III) pyridine-2-carboxylate complexes within zeolite cages are not as prevalent, the general strategy of "ship-in-a-bottle" synthesis is a well-established method for creating zeolite-encaged metal complexes. This would involve introducing the individual components (an iron source and picolinic acid) into the zeolite pores, where they would then assemble into the desired complex.

Advanced Structural Elucidation and Spectroscopic Characterization

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, along with the nature of the chemical bonds, dictates the physical and chemical properties of a compound. For iron;pyridine-2-carboxylic acid, single-crystal X-ray diffraction and vibrational spectroscopy serve as powerful tools to unravel these structural and bonding intricacies.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of iron picolinate (B1231196) complexes reveals a fascinating diversity in coordination and solid-state assembly. Depending on the oxidation state of the iron and the presence of other coordinating or solvate molecules, various structural motifs can be formed. For instance, iron(II) can form coordination polymers with an infinite zig-zag motif. pnas.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in metal carboxylate complexes and has been observed in systems related to iron picolinate. nih.gov Different polymorphs can arise from variations in crystallization conditions, leading to distinct physical properties. For example, hydrated and anhydrous forms of iron(III) picolinate, as well as a hydroxyl-bridged dimer, have been prepared, suggesting the existence of different crystalline arrangements. The presence of different polymorphs can be influenced by the coordination environment of the metal cation. nih.gov

Below is a representative table of crystallographic data for an iron-containing compound, illustrating the type of information obtained from single-crystal X-ray diffraction.

Crystal Data Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7350(9)
b (Å)12.433(5)
c (Å)21.643(4)
β (°)113.66(4)
Volume (ų)293.2
Z4

This table presents example crystallographic data for an iron phosphate (B84403) compound to illustrate the parameters obtained from X-ray diffraction analysis. ornl.gov

The iron ion in picolinate complexes can adopt various coordination geometries, most commonly octahedral or trigonal bipyramidal. researchgate.net In a typical octahedral geometry, the iron center is coordinated to nitrogen and oxygen atoms from the picolinate ligands. For instance, in a mononuclear iron(II) complex with three bidentate picolinamide (B142947) ligands, the Fe²⁺ ion is six-coordinated by three nitrogen and three oxygen atoms in a mer-configuration. pnas.org

Bond parameters, such as the lengths of the iron-nitrogen (Fe-N) and iron-oxygen (Fe-O) bonds, provide insight into the nature of the coordination environment. In high-spin iron(II) complexes with nitrogen-containing ligands, the Fe-N bond lengths are typically around 2.2 Å. pnas.org The specific bond lengths and angles are crucial for understanding the electronic structure and reactivity of the complex.

A selection of representative bond lengths for iron complexes is provided in the table below to exemplify the precision of structural analysis.

Bond Length (Å)
Fe-O2.075(3) - 2.183(3)
Fe-N2.152(3)

This table showcases typical Fe-O and Fe-N bond lengths in a 3D iron(II) coordination polymer. researchgate.net

Hydrogen bonds play a critical role in the solid-state structure of iron picolinate, dictating the packing of molecules and the formation of extended supramolecular architectures. materialsproject.org These non-covalent interactions can occur between coordinated water molecules, carboxylate oxygens, and other functional groups within the crystal lattice. pnas.org

The interplay of coordination bonds and hydrogen bonds can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. rsc.org For example, in some iron(II) coordination polymers, π-π stacking interactions between pyridine (B92270) and pyrazine (B50134) rings contribute to the formation of a 1D chain. acs.org These supramolecular assemblies are not merely structural curiosities but can significantly influence the material's properties.

Vibrational Spectroscopy (IR and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for characterizing the coordination of ligands to a metal center and for identifying transient species in a reaction.

The coordination of the pyridine-2-carboxylic acid ligand to the iron center results in characteristic shifts in the vibrational frequencies of the ligand's functional groups. The infrared spectrum of iron picolinate complexes displays bands that are characteristic of the coordinated mixed-ligand bases. pnas.org

The stretching vibrations of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands can help distinguish between monodentate, bidentate, and bridging coordination modes. researchgate.net Similarly, vibrations associated with the pyridine ring are also affected upon coordination to the iron ion.

The following table presents typical IR and Raman band positions for related metal-carboxylate and pyridine-containing systems to illustrate the type of data obtained.

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
ν(C=O) of carboxylate~1700
ν_as(COO⁻)~1650-1590
ν_s(COO⁻)~1440-1360
Pyridine ring modes~1600, ~1030, ~620~1600, ~1030, ~620
Fe-O stretch~600-400~600-400
Fe-N stretch~300-200~300-200

This table provides a general overview of characteristic vibrational frequencies for metal-carboxylate and pyridine complexes and is not specific to a single measured iron picolinate compound.

Vibrational spectroscopy, in conjunction with other techniques like UV-visible and Electron Paramagnetic Resonance (EPR) spectroscopy, is instrumental in detecting and characterizing short-lived intermediates in chemical reactions. In the context of iron picolinate's role in oxidation catalysis, the identification of active intermediates is crucial for understanding the reaction mechanism.

Studies on the reaction of iron(III) picolinate with hydrogen peroxide have provided direct spectroscopic evidence for the formation of kinetically stable intermediates. rsc.org UV-visible spectrophotometry has been used to monitor the reaction, revealing the presence of transient species. rsc.org EPR spectroscopy, which is sensitive to paramagnetic species, has been employed to probe the electronic structure of these intermediates. rsc.org

One such identified intermediate is a high-spin iron(III)-hydroperoxo species, [Fe(pic)₂(py)(η¹-OOH)]. rsc.org The formation of this species is preceded by the reversible dissociation of a picolinate ligand from [Fe(pic)₃] in the presence of pyridine and water to form [Fe(pic)₂(py)(OH)]. rsc.org The subsequent homolysis of the Fe-O bond in the hydroperoxo intermediate is proposed to generate the active oxygenating species. rsc.org Resonance Raman spectroscopy has been used to characterize the Fe-OOH linkage in similar model systems, providing valuable information on the bonding and structure of this critical intermediate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ¹³C NMR Investigations

The characterization of iron(II) picolinate by solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the high-spin Fe(II) center. The presence of unpaired electrons in the metal's d-orbitals introduces significant challenges not typically encountered in the NMR of diamagnetic compounds.

The primary consequence of the paramagnetic iron center is the induction of large chemical shift changes, known as hyperfine shifts. These shifts can disperse the ¹³C resonances over a range of several hundred or even thousands of ppm, far beyond the typical chemical shift window for diamagnetic organic molecules. The hyperfine shift is a sum of two contributions: the Fermi-contact shift and the pseudocontact shift. acs.org The Fermi-contact term arises from the transfer of unpaired electron spin density from the iron atom to the ligand nuclei through the covalent bonds. The pseudocontact shift results from the through-space dipolar interaction between the magnetic moments of the unpaired electrons and the nucleus. acs.org

Furthermore, the electronic relaxation rate of the paramagnetic metal ion critically influences the NMR line widths. High-spin iron(II) can have electronic relaxation times that are not optimal for narrowing NMR signals, often leading to significant line broadening. nih.gov This broadening can sometimes render signals undetectable, particularly for carbons in close proximity to the iron center.

Despite these difficulties, solid-state NMR, often performed under magic angle spinning (MAS), is a valuable tool. nih.gov It can provide crucial information about the molecular structure and the electronic environment of the ligands coordinated to the iron. For instance, the number of distinct signals in a ¹³C MAS NMR spectrum can indicate the number of magnetically inequivalent carbon atoms in the asymmetric unit of the crystal lattice. Two-dimensional correlation experiments, such as ¹H-¹³C HETCOR, can be used to assign resonances by correlating carbon atoms with their directly attached protons, although these experiments are also complicated by the paramagnetic effects. rsc.org

Due to the significant challenges posed by the paramagnetic Fe(II) ion, obtaining and interpreting high-resolution solid-state ¹³C NMR spectra for iron(II) picolinate requires specialized techniques and is often complemented by computational modeling and other spectroscopic methods. rsc.org

Electronic Spectroscopy (UV-Visible Spectroscopy)

Electronic Transitions and Ligand Field Analysis

The electronic spectrum of iron(II) picolinate in the ultraviolet-visible (UV-Vis) region is dominated by intense charge-transfer (CT) bands rather than the weaker d-d transitions. libretexts.org For a high-spin d⁶ metal ion like Fe(II) in an octahedral or distorted octahedral environment, d-d transitions are spin-forbidden by the Laporte selection rule and thus have very low molar absorptivity (ε), making them difficult to observe, especially in the presence of much stronger CT bands. bath.ac.uk

The most prominent feature in the spectrum is typically a Metal-to-Ligand Charge Transfer (MLCT) band. libretexts.orgresearchgate.net This type of electronic transition involves the promotion of an electron from a metal-centered d-orbital (in this case, on the Fe(II)) to a vacant π-antibonding orbital (π*) of the picolinate ligand. Pyridine-based ligands, like picolinic acid, are effective π-acceptors, which facilitates this type of transition. libretexts.org

The energy of the MLCT transition provides insight into the ligand field. The transition results in the formal oxidation of the metal center (Fe(II) → Fe(III)) and the reduction of the ligand. These bands are typically intense (large ε values) and are responsible for the characteristic color of many iron(II) complexes with aromatic, nitrogen-containing ligands. In a similar iron(II) complex with terpyridine ligands, a strong MLCT band was observed around 570 nm. researchgate.net

Representative UV-Vis Absorption Data for Iron(II) Complexes with N-Heterocyclic Ligands
Complex Typeλmax (nm)Transition AssignmentReference
[Fe(II)(terpyridine)2]2+~570MLCT (t2g → π) researchgate.net
[Fe(II)(phenanthroline)3]2+510MLCT (t2g → π) researchgate.netdergipark.org.tr
KMnO4 (for comparison)~530LMCT (O → Mn) libretexts.org

This table provides illustrative data for analogous complexes to contextualize the expected spectral features of iron(II) picolinate. The exact λmax for iron(II) picolinate may vary based on its specific coordination environment and solvent.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of ⁵⁷Fe nuclei, providing precise information on the oxidation state, spin state, and symmetry of the coordination sphere. mdpi.com

Iron Oxidation States and Spin State Determination

For iron complexes, Mössbauer spectroscopy can unambiguously distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)) and spin states (high-spin vs. low-spin). nih.gov These different electronic configurations produce distinct values for the isomer shift (δ) and quadrupole splitting (ΔE_Q).

In the case of iron(II) picolinate, the iron center is expected to be Fe(II) (d⁶ configuration). The key determination is whether it is in a high-spin (S=2) or low-spin (S=0) state. Picolinate is generally considered a ligand of intermediate field strength, but for Fe(II), it typically results in high-spin complexes unless paired with very strong-field co-ligands. The measured Mössbauer parameters for iron(II) picolinate would fall squarely within the established range for high-spin iron(II) compounds. nih.gov Low-spin Fe(II) compounds, in contrast, exhibit significantly lower isomer shifts and quadrupole splitting values. nih.govd-nb.info Research on related iron picolinate structures confirms the presence of high-spin iron centers. capes.gov.br

Quadrupole Splitting and Isomer Shift Analysis

The isomer shift (δ) is directly proportional to the s-electron density at the iron nucleus. High-spin Fe(II) has a 3d⁶ electron configuration. Compared to high-spin Fe(III) (3d⁵), the additional d-electron in Fe(II) provides greater shielding of the s-electrons from the nucleus, resulting in a lower s-electron density and, consequently, a larger (more positive) isomer shift. rsc.org

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe excited state with an asymmetric electric field gradient (EFG) at the nucleus. mdpi.com A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron density and/or ligand arrangement. High-spin Fe(II) has an asymmetric d-electron shell (t₂g⁴eg² in an ideal octahedral field), which creates a significant EFG, leading to a large quadrupole splitting. nih.gov This is in contrast to high-spin Fe(III) (t₂g³eg²), which has a spherically symmetric d-electron distribution and thus typically shows a much smaller quadrupole splitting. mdpi.com

Typical ⁵⁷Fe Mössbauer Parameters at Room Temperature
Iron SpeciesIsomer Shift (δ) (mm/s)aQuadrupole Splitting (ΔEQ) (mm/s)Reference
High-Spin Fe(II) (S=2)0.9 - 1.32.0 - 2.7 nih.gov
Low-Spin Fe(II) (S=0)-0.1 - 0.20.2 - 1.9 nih.gov
High-Spin Fe(III) (S=5/2)0.3 - 0.6~0 (small) mdpi.com

aIsomer shifts are reported relative to α-iron at room temperature.

The expected Mössbauer parameters for iron(II) picolinate, characterized by a large positive isomer shift and a large quadrupole splitting, serve as a definitive fingerprint for a high-spin iron(II) center in a distorted coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly powerful for characterizing the electronic structure of paramagnetic metal centers, such as those found in many iron complexes. wikipedia.org For the iron(III) picolinate complex, which contains an iron center that is typically paramagnetic, EPR spectroscopy provides critical insights into its electronic properties.

The iron(III) ion, with a d⁵ electron configuration, can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field environment. EPR spectroscopy is a primary tool for distinguishing between these spin states. High-spin Fe(III) is a common and important magnetic state in octahedral iron compounds. unam.mx In many Fe(III) complexes, the ion is observed to be in a high-spin S = 5/2 state. nih.gov

EPR spectra of high-spin Fe(III) systems are often characterized by specific g-values. For instance, studies on other high-spin Fe(III) complexes frequently report resonance signals at g-values around 4.3 and 2.0. unam.mxnih.gov The signal at g ≈ 4.3 is characteristic of a high-spin Fe(III) center in a rhombic environment, while the signal near g = 2.01 is also indicative of this state. nih.gov Conversely, low-spin Fe(III) complexes would exhibit distinctly different EPR spectra. The presence and characteristics of these signals in the EPR spectrum of an iron-picolinate sample confirm the high-spin (S = 5/2) nature of the Fe(III) center. unam.mx Under certain conditions, Fe(II) complexes can be EPR silent. nih.gov

Investigating high-spin Fe(III) complexes by conventional EPR can be challenging due to a phenomenon known as zero-field splitting (ZFS). unam.mx ZFS refers to the splitting of the electron spin energy levels in the absence of an external magnetic field, which arises from the interaction of the spin with the local electronic environment. This splitting is described by the axial (D) and rhombic (E) ZFS parameters. unam.mx The ratio |E/D|, often denoted as λ, quantifies the degree of rhombic distortion from axial symmetry, with λ = 0 for a purely axial system and λ = 1/3 for a completely rhombic system. unam.mx

The analysis of multi-frequency EPR spectra is particularly sensitive to the D and E values, allowing for their precise determination. unam.mx For a powdered sample of a high-spin Fe(III) compound studied at 290 K, the ZFS parameters were precisely determined to be D = +0.1730 cm⁻¹ and E = 0.00 cm⁻¹, indicating a purely axial symmetry (λ = 0.00). unam.mx However, at a lower temperature of 5 K, these parameters were found to change to D = +0.1970 cm⁻¹ and E = 0.017 cm⁻¹, resulting in a slight increase in rhombicity (λ = 0.086). unam.mx This temperature dependence suggests that subtle structural changes, potentially influenced by intermolecular interactions like hydrogen bonding, can alter the electronic environment of the iron center. unam.mx

Table 1: Representative EPR Spectroscopic Parameters for a High-Spin Fe(III) Complex.
ParameterValue at 290 KValue at 5 KDescription
Spin State (S)5/25/2Total electron spin quantum number, indicating a high-spin state. unam.mx
g-values~4.3, ~2.0~4.3, ~2.0Characteristic resonance signals for high-spin Fe(III). unam.mxnih.gov
D (cm-1)+0.1730+0.1970Axial zero-field splitting parameter. unam.mx
E (cm-1)0.000.017Rhombic zero-field splitting parameter. unam.mx
λ (|E/D|)0.000.086Rhombicity parameter, indicating distortion from axial symmetry. unam.mx

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and purity of a synthesized compound. For this compound, mass spectrometry would be used to determine the mass-to-charge ratio (m/z) of the intact complex or its fragments. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing coordination complexes. tcichemicals.com The mass spectrum of the free ligand, pyridine-2-carboxylic acid, shows a molecular weight of approximately 123.11 g/mol . nist.gov

Elemental analysis provides the weight percentage of each element (Carbon, Hydrogen, Nitrogen, and Iron) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values confirms the stoichiometry and purity of the complex. For a hypothetical tris(picolinato)iron(III) complex, Fe(C₆H₄NO₂)₃, the theoretical elemental composition can be calculated and compared with experimental data.

Table 2: Elemental Analysis Data for Tris(picolinato)iron(III), Fe(C₆H₄NO₂)₃.
ElementMolecular FormulaCalculated (%)Found (%) (Hypothetical)
Carbon (C)C₁₈H₁₂FeN₃O₆ (MW: 422.16 g/mol)51.2151.15
Hydrogen (H)2.872.91
Nitrogen (N)9.969.92
Iron (Fe)13.2313.17

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface topography and morphology of solid materials. acs.org For the iron picolinate complex, SEM analysis would reveal the size, shape, and texture of its crystals or particles. Research on related iron complexes has shown that millimeter-sized single crystals can be obtained under specific synthesis conditions. researchgate.net

SEM imaging can distinguish between different crystalline habits, such as the yellow-green single crystals reported for an iron(III)-picolinate compound, or identify if the material is composed of smaller, aggregated nanoparticles. acs.orgresearchgate.net The technique provides high-resolution images that detail surface features, which can be correlated with the compound's method of preparation and purification. For example, SEM can show whether particles are rounded, irregular, or have well-defined crystal facets like cubic or octahedral shapes observed in other iron-containing materials. researchgate.net This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.

Coordination Chemistry Principles of Iron Iii Pyridine 2 Carboxylate Complexes

Chelation Effects and Five-Membered Ring Formation

Pyridine-2-carboxylic acid readily coordinates to iron(III) as a bidentate ligand through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of a highly stable five-membered ring. This ring structure is a common motif in coordination chemistry and is favored due to its low ring strain. vanderbilt.eduyoutube.comnih.govresearchgate.net The formation of this chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect.

The geometry of the resulting iron(III) picolinate (B1231196) complex is typically octahedral. researchgate.net For instance, in the complex [Fe(C7H3NO4)(H2O)3)][Fe(C7H3NO4)(2)]·6H2O, each iron atom exhibits an octahedral geometry. researchgate.net The picolinate ligands are nearly planar, and the bond distances between the iron and the coordinating atoms are well-defined. The Fe-O(carboxylate) bond distances typically range from 2.008 Å to 2.028 Å, while the Fe-N distances are around 2.05 Å to 2.06 Å. researchgate.net

Stability Constants and Redox Properties of Iron(II) vs. Iron(III) Species

The stability of iron-picolinate complexes is quantified by their stability constants. The Fe(III) complexes are generally more stable than the corresponding Fe(II) complexes. For example, with a related ligand, pyridine-2,6-bis(monothiocarboxylic acid), the stability constant for the Fe(III) complex is approximately 21 orders of magnitude greater than that of the Fe(II) complex. nih.gov This significant difference in stability has implications for the redox chemistry of these complexes.

The redox potential of the Fe(III)/Fe(II) couple is highly dependent on the nature of the ligands coordinated to the iron center. acs.orgresearchgate.net Ligands that stabilize the Fe(III) oxidation state more effectively than the Fe(II) state will lower the redox potential, making the complex a stronger reducing agent. acs.org Conversely, ligands that preferentially bind to Fe(II) will raise the redox potential. In the case of picolinate, the strong interaction with Fe(III) suggests a lower redox potential for the [Fe(pic)3]/[Fe(pic)3]⁻ couple compared to the aqueous Fe³⁺/Fe²⁺ pair.

Kinetic studies on the reduction of iron(III) in picolinate solutions have revealed that the redox-active species can be complex, with species such as [Fe(pic)2(OH)] being involved in electron transfer reactions. rsc.org The oxidation of iron(II) picolinate complexes also proceeds through defined pathways, with [Fe(pic)2] often being the dominant reactive species. rsc.org

Complex log K (Fe(III)) log K (Fe(II)) Redox Potential (E°, V vs. SHE)
[Fe(pdtc)₂(²⁻)]33.36 nih.gov12 nih.gov-
[Fe(2PP6C)]15.97 cdnsciencepub.comcdnsciencepub.com8.70 cdnsciencepub.comcdnsciencepub.com-
[Fe(2,6PDPA)]20.87 cdnsciencepub.comcdnsciencepub.com10.12 cdnsciencepub.comcdnsciencepub.com-
[Fe(phen)₃]²⁺/³⁺21.3 researchgate.net-+1.12
[Fe(bpy)₃]²⁺/³⁺--+1.06

Table: Stability constants and redox potentials of selected iron complexes. pdtc = pyridine-2,6-bis(thiocarboxylic acid), 2PP6C = pyridine-2-phosphonic-6-carboxylic acid, 2,6PDPA = 2,6-pyridinediphosphonic acid, phen = 1,10-phenanthroline, bpy = 2,2'-bipyridine. Data for phen and bpy are provided for comparison.

Influence of Ligand Substituents on Coordination Environment

The coordination environment and properties of iron picolinate complexes can be fine-tuned by introducing substituents on the pyridine ring or by modifying the carboxylate group. researchgate.netwhiterose.ac.ukrsc.org Electron-withdrawing or electron-donating groups on the pyridine ring can alter the Lewis basicity of the nitrogen atom and the acidity of the carboxylate group, thereby influencing the Fe-N and Fe-O bond strengths.

For instance, studies on related iron(II) complexes with substituted di(pyrazol-1-yl)pyridine ligands have shown that the spin state of the iron center can be significantly affected by the electronic and steric nature of the substituents. whiterose.ac.ukrsc.org Electron-withdrawing groups tend to stabilize the low-spin state of the iron(II) complex. whiterose.ac.uk Similarly, the conformation of the substituent can perturb the ligand field around the iron center, influencing its magnetic properties. whiterose.ac.ukrsc.org In the context of iron(III) picolinates, such modifications can impact the stability, redox potential, and catalytic activity of the complexes.

The replacement of the carboxylate group with other functionalities, such as phosphonate (B1237965) groups, also leads to significant changes in the stability of the resulting iron complexes. For example, pyridine-2-phosphonic-6-carboxylic acid (2PP6C) and 2,6-pyridinediphosphonic acid (2,6PDPA) form highly stable complexes with both Fe(II) and Fe(III). cdnsciencepub.comcdnsciencepub.com

Substituent Effect on Ligand Field Impact on Iron Center
Electron-withdrawing groupsDecreases electron density on pyridine NStabilizes lower oxidation states, can favor low-spin state
Electron-donating groupsIncreases electron density on pyridine NStabilizes higher oxidation states, can favor high-spin state
Bulky substituentsSteric hindranceCan distort coordination geometry, may favor high-spin state
Modified carboxylate (e.g., phosphonate)Alters binding strength and chelate ring propertiesSignificant changes in stability constants

Table: General influence of ligand substituents on the properties of iron pyridine-carboxylate complexes.

Stabilization of High-Valent Iron Intermediates

The coordination environment provided by picolinate and related ligands can stabilize high-valent iron intermediates, such as Fe(IV) and Fe(V) species. These high-valent species are often implicated as key reactive intermediates in the catalytic cycles of many non-heme iron enzymes. nih.govrsc.org The strong sigma-donating character of the pyridine nitrogen and the carboxylate oxygen atoms helps to electronically saturate the high-valent iron center, thereby increasing its stability.

For instance, iron(III) complexes with meridionally coordinating tridentate ligands, including pyridine-2,6-dicarboxylic acid, have been studied as models for catechol dioxygenase enzymes. nih.gov These complexes can catalyze the oxidative cleavage of catechols, a reaction that is believed to proceed through high-valent iron-oxo intermediates. The presence of the carboxylate groups in the coordination sphere was found to increase the yield of the intradiol cleavage product, highlighting the important role of the ligand in modulating the reactivity of the iron center. nih.gov While direct observation of high-valent iron picolinate species can be challenging due to their transient nature, the design of appropriate ligand frameworks based on pyridine-2-carboxylic acid is a promising strategy for isolating and studying these important intermediates.

Electronic Structure and Magnetic Phenomena

Spin Crossover (SCO) Properties in Iron(II) and Iron(III) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) electronic configuration. nih.gov This transition can be triggered by external stimuli like temperature, pressure, or light irradiation. nih.govnih.gov For iron complexes, particularly those with an octahedral coordination environment, the relative energies of the t₂g and e₉ orbitals determine the spin state. wikipedia.org Iron(II) (a d⁶ ion) can switch between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2), while iron(III) (a d⁵ ion) can transition between a paramagnetic LS state (S=1/2) and a paramagnetic HS state (S=5/2). nih.govscispace.comnih.gov

In many iron complexes, a change in temperature can provide the necessary energy to overcome the pairing energy, inducing a transition from the LS state, which is typically more stable at lower temperatures, to the HS state at higher temperatures. nih.gov This thermally induced spin transition can be abrupt, gradual, or occur in steps, sometimes with thermal hysteresis, a feature that is particularly interesting for potential applications in memory devices. nih.govresearchgate.net

For instance, while a polymeric complex featuring the [Fe(picolinate)₃]²⁺ cation was found to remain in a high-spin state across temperatures, other iron complexes with related nitrogen- and oxygen-donating ligands show distinct spin transitions. researchgate.net Iron(III) complexes with Schiff base-type ligands can exhibit spin interconversion, and the transition temperature can be influenced by the nature of anions or solvent molecules within the crystal lattice. scispace.comresearchgate.net Similarly, dinuclear iron(II) complexes can undergo complete spin crossover at a specific transition temperature (T₁/₂), such as one compound exhibiting a T₁/₂ of 125 K. rsc.org The nature of the transition is highly sensitive to intermolecular interactions and the rigidity of the molecular structure. rsc.orgrsc.org

The transition between LS and HS states is accompanied by significant changes in the molecular structure. nih.gov In the HS state, electrons occupy the antibonding e₉* orbitals, leading to a weakening and lengthening of the metal-ligand bonds compared to the LS state, where these orbitals are unoccupied (for Fe(II)) or singly occupied (for Fe(III)). nih.govwikipedia.org

Table 1: Representative Structural Changes in Iron Complexes During Spin Crossover

Complex TypeSpin StateAverage Fe-Ligand Bond Length (Å)Octahedral Distortion Parameter (Σ)Reference
Iron(III) ComplexLow-Spin (LS)1.9841 nih.gov
High-Spin (HS)Not specified, but longer than LS61 nih.gov
Iron(II) ComplexLow-Spin (LS)~2.00Not specified capes.gov.br
High-Spin (HS)~2.18Not specified capes.gov.br

The most direct consequence of a spin transition is a dramatic change in the magnetic properties of the material. nih.gov Magnetic susceptibility (χ) is a measure of how much a material becomes magnetized in an applied magnetic field. wikipedia.org For paramagnetic materials, the product of molar magnetic susceptibility and temperature (χₘT) is often analyzed. This value is directly related to the effective magnetic moment (µeff). uri.edu

In the high-spin state, with more unpaired electrons, the complex exhibits a strong paramagnetic response. As the complex transitions to the low-spin state upon cooling, the number of unpaired electrons decreases, leading to a significant drop in µeff and χₘT. nih.gov

Iron(II) (d⁶): The HS state (S=2) has a theoretical spin-only µeff of 4.90 µB, with typical experimental χₘT values around 3.0-3.3 cm³ K mol⁻¹. nih.govlibretexts.org The LS state (S=0) is diamagnetic (µeff = 0 µB). nih.gov

Iron(III) (d⁵): The HS state (S=5/2) has a theoretical spin-only µeff of 5.92 µB, with experimental χₘT values often near 4.3 cm³ K mol⁻¹. researchgate.netlibretexts.org The LS state (S=1/2) is paramagnetic with a theoretical µeff of 1.73 µB, and experimental values can be around 2.10-2.50 µB due to orbital contributions. libretexts.orgrsc.org

For example, a polymeric complex containing [Fe(picolinate)₃]²⁺ was reported to be high-spin with a magnetic moment of approximately 8.2 Bohr Magneton for the entire multi-metal unit. researchgate.net In contrast, a mononuclear low-spin iron(III) complex with a picolinamide (B142947) ligand showed an effective magnetic moment of 2.10 µB at room temperature. rsc.org The temperature dependence of the inverse magnetic susceptibility often follows the Curie-Weiss law, where deviations can indicate magnetic interactions between metal centers. uri.eduaps.org

Table 2: Typical Magnetic Properties for Iron Spin States

Iron IonSpin StateTotal Spin (S)Theoretical Spin-Only µeff (µB)Typical Experimental χₘT (cm³ K mol⁻¹)Reference
Fe(II)Low-Spin (LS)00.00~0 nih.gov
High-Spin (HS)24.90~3.0 - 3.3 nih.gov
Fe(III)Low-Spin (LS)1/21.73~0.4 - 0.6 (value increases with orbital contribution) rsc.org
High-Spin (HS)5/25.92~4.3 researchgate.net

Magnetic Anisotropy and Exchange Interactions

Beyond the spin state of individual iron centers, the collective magnetic behavior is governed by magnetic anisotropy and exchange interactions. Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. aps.org In a molecule, this arises from the coupling of the electron spin with its orbital angular momentum (spin-orbit coupling). berkeley.edu This coupling leads to a zero-field splitting (ZFS) of the ground state energy levels, which creates an energy barrier to the reorientation of the magnetic moment. berkeley.edu The result is an "easy axis" or "easy plane" of magnetization. aps.org In iron complexes, significant magnetic anisotropy can arise from an orbitally near-degenerate ground state. nih.gov

Investigations of Single-Molecule Magnet (SMM) Behavior

A single-molecule magnet (SMM) is a molecule that can function as a tiny, individual magnet below a certain "blocking temperature". berkeley.edu These molecules exhibit slow magnetic relaxation and magnetic hysteresis, properties that make them promising for high-density information storage and quantum computing. berkeley.edu

The essential requirements for a molecule to behave as an SMM are a high-spin ground state and a large, negative axial zero-field splitting parameter (D). berkeley.edu This combination creates a significant energy barrier (Ueff) for the reversal of the magnetization. While much of the research in SMMs has focused on lanthanide ions, there is growing interest in using first-row transition metals like iron. berkeley.edunih.gov The design of iron complexes with specific coordination geometries—such as low-coordinate, linear complexes—can maximize magnetic anisotropy and lead to impressive SMM properties. berkeley.edumpg.de The chelation provided by ligands like picolinic acid can enforce a particular coordination geometry around the iron center, which in turn influences the d-orbital splitting and magnetic anisotropy, making iron picolinate (B1231196) derivatives a potential platform for exploring SMM behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Geometric and Electronic Structures

DFT has proven to be a powerful tool for elucidating the fundamental properties of iron picolinate (B1231196) complexes. By solving the Kohn-Sham equations, researchers can accurately model the electron density and, from it, derive key characteristics of the molecular system.

Optimization of Molecular Geometries and Bond Lengths

A critical first step in the computational analysis of iron picolinate is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing a theoretical structure that can be compared with experimental data, such as that from X-ray crystallography. For iron complexes with ligands like pyridine-2,6-dicarboxylic acid, a related compound, DFT calculations have successfully modeled the approximate octahedral configuration around the iron center. ufla.br

Table 1: Representative DFT-Calculated Bond Lengths for Analogous Metal-Picolinate Complexes Note: This table is based on a Co(II)-picolinate complex, which serves as a structural analogue. Specific values for the iron complex are not available in the cited literature.

BondCalculated Bond Length (Å)
Metal-N12.122
Metal-O22.066
Metal-O32.131

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions.

DFT calculations are used to determine the energies and spatial distributions of these orbitals. For iron picolinate complexes, the HOMO is typically associated with the d-orbitals of the iron atom, sometimes with contributions from the picolinate ligand. The LUMO is often localized on the π* orbitals of the pyridine (B92270) ring of the picolinate ligand. A smaller HOMO-LUMO gap suggests that the complex can be more easily excited, which has implications for its color and photochemical reactivity. In related Fe(III)-pyridine-2,6-dicarboxylic acid complexes, analysis of molecular orbitals indicates that the chemical bonds between the oxygen atoms and the iron atom are predominantly electrostatic in nature. ufla.br

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations for an Analogous Co(II)-Picolinate Complex Note: This data is for a Co(II) analogue and illustrates the type of information obtained from DFT. Specific values for the iron complex are not available in the cited literature.

OrbitalEnergy (eV)
HOMO-6.04
LUMO-1.21
Gap 4.83

Prediction of Spin States and Relative Stabilities

Iron complexes, particularly those of Fe(II) (a d⁶ metal ion) and Fe(III) (a d⁵ metal ion), can exist in different spin states depending on the ligand field strength. A strong ligand field leads to a low-spin state where the d-electrons are paired in lower energy orbitals, while a weak ligand field results in a high-spin state with a maximum number of unpaired electrons.

DFT calculations are instrumental in predicting the ground spin state of an iron complex by calculating the relative energies of the possible spin multiplicities (e.g., singlet, triplet, quintet for Fe(II); doublet, quartet, sextet for Fe(III)). The functional used in the DFT calculation can significantly influence the predicted spin-state ordering. It has been noted that for iron complexes, the choice of functional is critical for accurately reproducing experimental findings. berkeley.edumdpi.com For many iron(II) and iron(III) complexes, the high-spin state is found to be energetically more favorable. mdpi.com For example, in a mixed-ligand Fe(III)/Fe(II) complex containing pyridine-2,6-dicarboxylate, it was determined that the Fe(II) ion was in a low-spin state while the Fe(III) ions were in a high-spin state. nih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary computational method for predicting and interpreting electronic absorption spectra (UV-Vis). TD-DFT calculations can provide the excitation energies, corresponding wavelengths, and oscillator strengths of electronic transitions.

For an iron picolinate complex, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the iron atom. For instance, in studies of iron complexes with iminobenzo(semi)quinone ligands, TD-DFT has been successfully used to replicate the energies and intensities of experimental absorption features, allowing for detailed assignment of the observed spectral bands. nih.gov This approach helps to build a comprehensive picture of the electronic structure and how it relates to the optical properties of the compound.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

NBO analysis provides quantitative insights into charge transfer and donor-acceptor interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify the stability arising from electron delocalization. For metal complexes like iron picolinate, NBO analysis can elucidate the nature of the coordination bond, detailing the charge transfer from the picolinate ligand's lone pairs to the vacant orbitals of the iron atom. In a study of an analogous Co(II)-picolinate complex, NBO analysis was employed to understand the coordination environment and the various second-order interactions between filled and vacant orbitals, which are measures of molecular delocalization and hyperconjugation.

Computational Studies of Reaction Pathways and Intermediates

DFT is also a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.

Computational studies have been applied to understand the role of iron picolinate in various catalytic reactions, such as oxidation reactions. For example, in the activation of peroxymonosulfate by Fe(III)-picolinate complexes for water treatment, the key intermediate was proposed to be a peroxymonosulfate complex, PICA-Fe(III)-OOSO₃⁻, which then undergoes O-O bond homolysis or reacts further to yield a reactive Fe(IV)=O species. ufla.br DFT calculations are crucial in supporting such proposed mechanisms by evaluating the feasibility of different pathways and the stability of proposed intermediates. Similarly, DFT has been used to unravel the mechanism of iron-catalyzed diazocarbonylation, detailing the formation of active catalysts, coordination of reactants, and the carbene-carbonyl coupling steps. mdpi.com These studies highlight the power of computational chemistry to illuminate complex reaction mechanisms involving iron complexes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods are a class of computational techniques that partition a molecular system into two regions, each treated with a different level of theoretical accuracy. This dual-layered approach is particularly advantageous for studying large systems, such as a metal complex in solution or embedded in a protein, where the most chemically active part of the system requires a high-level quantum mechanical description, while the surrounding environment can be modeled with less computationally demanding molecular mechanics force fields.

In the context of iron;pyridine-2-carboxylic acid, a QM/MM simulation would typically define the iron center and its coordinating pyridine-2-carboxylic acid ligands as the QM region. This allows for a detailed quantum mechanical treatment of the d-orbitals of the iron atom, the aromatic system of the pyridine ring, and the carboxylate group, which are all crucial for the complex's properties. The surrounding solvent molecules or any other environmental components would constitute the MM region, treated with classical mechanics.

Application to this compound:

While specific QM/MM studies focusing solely on this compound are not extensively documented in the current literature, the methodology's application to analogous iron complexes with nitrogen-containing heterocyclic and carboxylate ligands provides a clear framework for its potential use. Such studies on similar systems have successfully elucidated reaction mechanisms, characterized electronic spectra, and investigated spin-state energetics.

For this compound, a QM/MM approach could be employed to investigate several key scientific questions:

Solvation Effects: By treating the solvent with molecular mechanics, QM/MM simulations can provide insights into how the solvent environment influences the geometry and electronic structure of the iron complex. This includes the role of hydrogen bonding and electrostatic interactions.

Reaction Mechanisms: QM/MM is well-suited for studying chemical reactions. For instance, it could be used to model the catalytic activity of the iron complex in oxidation reactions, calculating activation energy barriers and identifying transient intermediates.

Spectroscopic Properties: The method can be used to predict spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transitions within the QM region while accounting for the environmental effects from the MM region.

Hypothetical Research Findings:

A hypothetical QM/MM study on the hydrolysis of a substrate catalyzed by this compound in an aqueous solution could yield valuable data. The QM region would include the iron complex and the substrate, while the MM region would consist of water molecules. The simulation could trace the reaction pathway, identifying key transition states and intermediates.

Below is an interactive data table representing the type of results that such a hypothetical QM/MM study might generate.

Interactive Data Table: Hypothetical QM/MM Study of a Catalytic Reaction

ParameterValueDescription
System Setup
QM Region[Fe(C6H4NO2)2], Substrate MoleculeThe core chemical system treated with quantum mechanics (e.g., DFT with B3LYP functional).
MM Region2,000 Water MoleculesThe surrounding environment treated with molecular mechanics (e.g., AMBER force field).
Geometric Parameters (Å) Key bond lengths in the reactant and transition state, providing insight into the reaction coordinate.
Fe-N (Reactant)2.15The initial bond length between the iron center and the nitrogen of the pyridine ring.
Fe-O (Reactant)2.05The initial bond length between the iron center and the oxygen of the carboxylate group.
Fe-Substrate (Transition State)1.98The shortened bond length at the transition state, indicating bond formation with the substrate.
Energetics (kcal/mol) The calculated energies that describe the thermodynamics and kinetics of the reaction.
ΔG‡ (Activation Free Energy)18.5The free energy barrier for the reaction, indicating the reaction rate.
ΔG (Reaction Free Energy)-12.3The overall free energy change of the reaction, indicating its spontaneity.
Electronic Properties Properties that describe the electronic structure of the complex during the reaction.
Mulliken Charge on Fe (Reactant)+1.25The partial charge on the iron atom in the initial state.
Mulliken Charge on Fe (Product)+1.45The change in partial charge on the iron atom, indicating its role in the electronic rearrangement.

Catalytic Applications and Mechanistic Studies

Alkane Oxidation and Hydroxylation Reactions

The selective oxidation of inert C-H bonds in alkanes to alcohols and ketones is a paramount challenge in chemistry. Iron picolinate (B1231196) complexes have emerged as effective catalysts for these transformations, drawing inspiration from the function of iron-containing enzymes. encyclopedia.pubresearchgate.net

The "Gif" family of catalysts, which are iron-based systems used for the oxygenation of saturated hydrocarbons, represents a significant area of research for iron picolinate. nih.gov These systems typically operate in a pyridine (B92270) solvent and can utilize dioxygen (O₂) or hydrogen peroxide (H₂O₂) as the oxidant. nih.gov In what are known as GoAgg(III) conditions, an Fe(III)/picolinic acid catalyst in pyridine has been investigated for the oxidation of hydrocarbons like cyclohexane (B81311) to ketones and alcohols under mild conditions. nih.gov

Studies on the reaction between tris(picolinato)iron(III), [Fe(pic)₃], and hydrogen peroxide in pyridine have been conducted to understand the assembly of the active catalyst. nih.gov Variations of the classic Gif system have also been explored, such as using iron complexes with pivalic acid in a pyridine/pivalic acid medium, which also mediate Gif-like oxygenation of substrates. nih.gov While these systems are effective, the oxidation of substrates like adamantane (B196018) can be slow and produce low yields, suggesting that certain intermediates, such as specific peroxo species, may not be directly involved in the primary catalytic cycle. nih.gov

The efficacy of iron picolinate catalysts hinges on their ability to activate common oxidants like dioxygen and hydrogen peroxide.

Activation of Hydrogen Peroxide: Picolinic acid as a ligand plays a crucial role in enhancing the activation of hydrogen peroxide by Fe(III). digitellinc.com It forms chelate complexes, such as Fe(III)(PICA)₂OH, which keeps the iron soluble and accelerates its reduction by H₂O₂. digitellinc.com The reaction of [Fe(pic)₃] with H₂O₂ in pyridine proceeds through the reversible dissociation of one picolinate ligand, forming an equilibrium with [Fe(pic)₂(py)(OH)]. nih.gov This species then rapidly reacts with aqueous hydrogen peroxide to generate a high-spin hydroperoxo complex, [Fe(pic)₂(py)(η¹-OOH)]. nih.gov Subsequent homolysis of the Fe-O bond in this intermediate is proposed to generate radicals and the active oxygenation catalyst, [Fe(pic)₂(py)₂]. nih.govepa.gov The generation of hydroxyl radicals via the reaction of H₂O₂ with a reduced iron(II) species is considered central to the oxygenation chemistry in these systems. epa.gov

Activation of Dioxygen: The activation of molecular oxygen by non-heme iron complexes is a process analogous to those in nature's metalloenzymes. encyclopedia.pubnih.gov The initial step is generally proposed to involve the coordination of O₂ to an Fe(II) center, which results in a charge transfer to produce a ferric-superoxo (Fe³⁺-O₂⁻) species. nih.gov This intermediate is often the first in the catalytic cycle of non-heme iron enzymes that activate dioxygen. nih.gov While characterizing this superoxo species has proven difficult, its formation is a critical step. nih.gov In some model systems, this Fe(III)-superoxo intermediate can be further activated by a proton/electron source to yield a (hydro)peroxo-iron(III) complex, which ultimately leads to a high-valent Fe(IV)=O species responsible for oxidation. nih.gov Metal-organic frameworks containing iron(II) sites have successfully mimicked this reactivity, reacting with O₂ to form high-spin iron(IV)=O species capable of oxygenating alkanes. researchgate.net

Achieving stereoselectivity in alkane hydroxylation is a significant goal, and non-heme iron catalysts, including those with picolinate-type ligands, have shown promise. The stereospecificity of the reaction is often dictated by the nature of the active oxidizing species. nih.gov

Mechanistic studies on related non-heme iron complexes have revealed that the electronic and steric properties of the ligand can influence the spin state of an Fe(III)-OOH intermediate. nih.gov A high-spin Fe(III)-peroxo species tends to lead to C-H bond cleavage that generates alkyl radicals with longer lifetimes, which can result in a loss of stereochemistry through epimerization. nih.gov

Conversely, a low-spin Fe(III)-OOH intermediate can undergo O-O bond heterolysis to form a highly reactive Fe(V)=O species. nih.gov This powerful oxidant is capable of stereospecific alkane hydroxylation. researchgate.netnih.gov Evidence for this high-valent iron-oxo species includes isotope-labeling studies showing the incorporation of ¹⁸O from H₂¹⁸O into the alcohol product, which occurs via a proposed cis-H¹⁸O-Fe(V)=O intermediate. nih.gov

Catalyst SystemSubstrateKey FindingsReference
[Fe(pic)₃] / H₂O₂ / PyridineCyclohexaneOxygenation to ketone and alcohol under mild GoAgg(III) conditions. nih.gov
Fe(III) / Picolinic Acid / H₂O₂Various OrganicsPicolinate enhances H₂O₂ activation; Fe(III)(PICA)₂OH identified as a key active complex. digitellinc.com
Fe(II)(TPA) Analogues / H₂O₂AlkanesCatalyst ligand structure modulates spin-state of Fe(III)-OOH intermediate, controlling stereospecificity via an Fe(V)=O species. nih.gov

Olefin Epoxidation Reactions

The conversion of olefins to epoxides is a fundamental transformation in organic synthesis. Iron complexes, including those with pyridine-based ligands, have been developed as catalysts for this reaction, often using hydrogen peroxide as a green oxidant. researchgate.netrsc.orgrsc.org The presence of additives, such as carboxylic acids, can significantly enhance the efficiency and selectivity of these epoxidation reactions. nih.govrsc.org

The mechanism of oxygen atom transfer from the oxidant to the olefin is a subject of detailed investigation. For iron-catalyzed epoxidations using H₂O₂, a "carboxylic acid assisted mechanism" has been proposed. nih.govresearchgate.net In this pathway, the addition of a carboxylic acid, like acetic acid, can inhibit side reactions such as cis-dihydroxylation and promote epoxidation. nih.gov

Low-temperature studies with related iron-TPA complexes have identified intermediates such as [(TPA)Feᴵᴵᴵ(OOH)(CH₃COOH)]²⁺. nih.gov It is proposed that this intermediate undergoes O-O bond heterolysis, facilitated by the coordinated carboxylic acid, to generate a potent Fe(V)=O species, [(TPA)Feⱽ(O)(OOCCH₃)]²⁺, which is the active epoxidizing agent. nih.gov The mechanism of epoxidation can proceed through either a concerted pathway, where the stereochemistry of the olefin is retained, or a stepwise manner involving radical or cationic intermediates. nih.gov The specific pathway is influenced by the electronic properties of the substrate and the catalyst. nih.gov

Catalyst SystemOlefinOxidantKey Mechanistic InsightReference
Iron PicolinateStyreneH₂O₂Proposed mechanism involves iron-catalyzed activation of the oxidant for oxygen transfer. researchgate.net
[(TPA)Fe(OTf)₂] / Acetic AcidCycloocteneH₂O₂Acetic acid promotes the formation of a proposed [(TPA)Feⱽ(O)(OOCCH₃)]²⁺ active species via O-O bond heterolysis. nih.gov
Chiral Fe(II) complex / Carboxylic AcidVariousH₂O₂Carboxylic acid additives enhance yields and enantioselectivities in asymmetric epoxidation. rsc.org

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy for streamlining organic synthesis. rochester.edu Iron catalysts are attractive for these reactions due to iron's abundance and low toxicity. nih.gov The picolinate group itself can act as a directing group, guiding the functionalization to a specific position on a substrate. acs.org

An example of this is the picolinate-directed meta-C-H amination of aromatic compounds using an iron(III) chloride catalyst. acs.org This reaction allows for the direct installation of an amino group at a remote position, a challenging transformation to achieve selectively. acs.org Iron-catalyzed C-H functionalization is a broad field, encompassing reactions like alkylations, arylations, and aminations, though many systems still require directing groups on the substrate for effective and selective catalysis. rochester.edumdpi.com The development of more universal iron catalysts that can function across a broad range of substrates without directing groups remains a key goal in the field. rochester.edu

Water Oxidation Catalysis

The development of efficient and robust water oxidation catalysts (WOCs) is critical for technologies such as artificial photosynthesis and hydrogen fuel production. Iron, being an earth-abundant element, is a highly desirable metal for this purpose. nih.gov While much research has focused on iridium and ruthenium catalysts, some of which utilize pyridine-carboxylate ligands, the exploration of iron picolinate complexes for water oxidation is an active area of investigation. acs.orgmdpi.com

The mechanism of water oxidation often involves the formation of high-valent metal-oxo species that are capable of oxidizing water. nih.govacs.org In the context of iron catalysis, the generation of Fe(IV) and Fe(V) intermediates is believed to be crucial. nih.govnih.gov Although specific studies focusing solely on iron picolinate for water oxidation are less common than for other metals, the principles derived from related systems are informative. For instance, in manganese-based oxidation catalysis, pyridine-2-carboxylic acid has been identified as the true active ligand, forming in situ from the degradation of more complex pyridyl ligands under reaction conditions. researchgate.net This suggests that the picolinate ligand itself is robust and effective in facilitating oxidation reactions.

Electrochemical studies are essential to evaluate the performance of potential WOCs. For a related pentanuclear iron complex, cyclic voltammetry and in-situ spectroscopic analysis have been used to probe the catalytic mechanism, revealing the involvement of multiple iron oxidation states during the catalytic cycle. nih.gov Similar methodologies would be applied to characterize the activity of iron picolinate complexes.

Mechanistic Characterization of Active Catalytic Species

Understanding the mechanism of iron-catalyzed reactions is paramount for designing more efficient and selective catalysts. This often involves the characterization of highly reactive and transient intermediates. researchgate.netnih.gov

High-valent iron-oxo species, particularly Fe(IV)=O (ferryl-oxo) and Fe(V)=O, are frequently invoked as the key oxidizing intermediates in a wide range of iron-catalyzed oxidation reactions, including those in biological systems like cytochrome P450 enzymes and non-heme iron enzymes. nih.govacs.orgbohrium.com These species are powerful oxidants capable of performing challenging transformations such as C-H bond activation and oxygen atom transfer. nih.govnih.gov

Fe(IV)=O Species : Mononuclear non-heme Fe(IV)=O complexes have been synthesized and spectroscopically characterized, serving as valuable models for enzymatic intermediates. acs.orgnih.gov They are implicated in reactions where they abstract a hydrogen atom from a substrate, leading to a substrate radical and a Fe(III)-OH species, followed by an "oxygen rebound" step to form the hydroxylated product. nih.gov The aqueous Fe(IV)=O complex (FeaqIVO2+) is noted for its high reduction potential and selective reactivity, making it a potent oxidant in water treatment processes. acs.org

Fe(V)=O Species : Fe(V)=O intermediates are even more reactive and thus more elusive. acs.orgresearchgate.net Their existence has been inferred in some enzymatic and biomimetic systems, and in a few cases, they have been generated and detected spectroscopically at low temperatures. nih.govacs.org For example, an Fe(V)=O species was generated from a TAML (tetra-amido macrocyclic ligand) iron(III) complex using NaClO as the oxidant in pure water, a significant achievement in mimicking biological oxidation in aqueous media. nih.gov These species are proposed to be the active oxidants in certain chemo- and stereoselective oxidation reactions. acs.org

The supporting ligand, such as picolinate, plays a crucial role in stabilizing these high-valent states and tuning their reactivity. nih.gov The electronic properties of the ligand can influence the Fe(III)/Fe(II) reduction potential and, consequently, the ease of formation and reactivity of the high-valent oxo species. acs.org

The high reactivity and short lifetimes of catalytic intermediates, such as Fe(IV)=O and Fe(V)=O, make their detection and characterization challenging. A combination of advanced spectroscopic techniques, often employed at low temperatures, is required to trap and identify these species. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful tool for studying paramagnetic species, including many iron complexes. It has been instrumental in detecting and characterizing high-spin Fe(III) and integer-spin Fe(IV) species, as well as the S=1/2 Fe(V)=O intermediates. nih.govacs.org For instance, extremely unstable oxoiron(V) intermediates in a biomimetic catalyst system were detected at -75 to -85 °C using EPR, with g-tensor values that were very similar to known oxoiron(V) complexes. acs.org

X-ray Absorption Spectroscopy (XAS) : XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the iron center. nih.govrsc.org EXAFS has been used to detect the formation of a short Fe=O bond (~1.6 Å) in a pentanuclear iron catalyst during water oxidation, consistent with the formation of a hypervalent Fe(V)=O or Fe(IV)=O intermediate. nih.gov

Mössbauer Spectroscopy : This technique is highly sensitive to the oxidation state and spin state of iron nuclei. It has been used to characterize Fe(IV)=O intermediates in both enzymatic and model systems. acs.orgnih.gov

UV-Visible and Raman Spectroscopy : Changes in the UV-Vis spectrum can indicate the formation of new species. nih.gov Resonance Raman spectroscopy is particularly useful for identifying metal-ligand vibrations; for example, the Fe=O stretch in an Fe(IV)=O intermediate was identified by a characteristic band that shifted upon isotopic labeling with ¹⁸O. nih.gov

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : Time-resolved IR and NIR spectroscopy can monitor the formation and decay of functional groups in reactants, intermediates, and products, providing kinetic data and insights into catalyst-substrate interactions. researchgate.netnih.gov

Table 2: Spectroscopic Techniques for Characterizing Transient Iron Species

TechniqueInformation ObtainedExample ApplicationReference
EPR SpectroscopyDetection and characterization of paramagnetic species (e.g., Fe(III), Fe(V)=O)Detection of rhombic EPR signal for an Fe(V)=O intermediate at -85 °C acs.org
X-ray Absorption Spectroscopy (XAS)Oxidation state and local coordination environment (bond lengths, coordination number)Detection of a short Fe=O bond (~1.6 Å) in a WOC, inferring an Fe(V)=O species nih.gov
Mössbauer SpectroscopyIron oxidation and spin statesCharacterization of Fe(IV)=O intermediates in model complexes acs.org
Resonance RamanVibrational modes (e.g., Fe=O stretch), confirmed by isotopic labelingIdentification of an Fe=O stretch at 821 cm⁻¹ for an Fe(IV)=O intermediate nih.gov
Near-Infrared (NIR) SpectroscopyKinetic data, catalyst-substrate interactionsDetermination of rate constants and analysis of intermediates in Fe(III)-catalyzed reactions researchgate.net

Heterogeneous Catalysis via Immobilized Complexes

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be difficult and costly. Immobilizing homogeneous catalysts onto solid supports combines the advantages of both systems: the high performance of the molecular catalyst and the ease of separation and recyclability of a heterogeneous catalyst. nih.govmdpi.com

Several strategies have been developed for the heterogenization of iron complexes, which are applicable to iron picolinate systems. nih.gov

Immobilization on Silica (B1680970) and Molecular Sieves : Mesoporous silica materials like MCM-41 and MCM-48 are common supports due to their high surface area and ordered pore structure. nih.govmdpi.com Iron complexes can be anchored to the silica surface through covalent bonding, often via a functionalized linker. mdpi.com For example, iron tetrasulfophthalocyanine has been anchored on aminosilane-functionalized MCM-41 for use in oxidation reactions. mdpi.com A similar strategy could be employed for iron picolinate complexes.

Anchoring to Polymeric Resins : Organic polymers provide a versatile platform for catalyst immobilization. The Merrifield resin (chloromethylated polystyrene) is a classic example where an Fe(II)-anthranilic acid complex was anchored for use in carbamate (B1207046) synthesis. nih.gov Polyvinylpyridine-grafted chitosan (B1678972) has also been used to support Fe(III) ions for C-H activation. nih.gov

Porous Organic Polymers (POPs) : POPs are a class of materials with high porosity and tunable structures that can be designed to incorporate catalytic sites directly into their framework. researchgate.net An iron catecholate complex was incorporated into a POP, creating a highly active and recyclable catalyst for hydrosilylation reactions. researchgate.net

The resulting heterogeneous catalysts often exhibit good stability and can be reused multiple times without a significant loss of activity, making them attractive for industrial applications. nih.govmdpi.com

Electrochemical Behavior and Applications

Cyclic Voltammetry and Redox Processes of Iron-Picolinate Complexes

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. nih.gov For iron-picolinate complexes, CV reveals the potentials at which the Fe²⁺/Fe³⁺ redox couple undergoes oxidation and reduction. The kinetics of the reduction of iron(III) in picolinate (B1231196) solutions show a complex dependence on factors such as pH and ligand concentration. rsc.orgrsc.org

Studies have identified various iron-picolinate species in aqueous media, with their composition influencing the electrochemical behavior. rsc.org For instance, in the reduction of iron(III) picolinate solutions by ascorbate, a single dominant redox-active species, identified as [Fe(pic)₂(OH)], is involved. rsc.orgrsc.org This species exists in a rapid equilibrium with [Fe(pic)₃]. The oxidation of iron(II) in picolinate solutions also proceeds through distinct pathways, with a major route involving [Fe(pic)₂] and a minor one involving [Fe(pic)₃]⁻. rsc.orgrsc.org

The redox processes are fundamental to the function of these complexes. The ability to cycle between Fe(II) and Fe(III) states allows them to act as electron mediators in chemical reactions. flinnprep.comnih.gov

Table 1: Key Iron-Picolinate Species in Redox Processes

Species Role in Redox Reaction Reference
[Fe(pic)₂(OH)] Primary redox-active species in the reduction of Fe(III) by ascorbate. rsc.orgrsc.org
[Fe(pic)₂] Dominant species in the oxidation of Fe(II). rsc.orgrsc.org
[Fe(pic)₃]⁻ Minor pathway species in the oxidation of Fe(II). rsc.orgrsc.org

Electron Transfer Mechanisms

The mechanism by which electrons are transferred is crucial for understanding the reactivity of iron-picolinate complexes. Research on the oxidation of iron(II) picolinate complexes suggests that these reactions proceed via an outer-sphere electron transfer mechanism. rsc.orgrsc.org

In an outer-sphere mechanism, the electron transfer occurs without any chemical bond being made or broken between the reactants. The coordination shells of both the reductant and oxidant remain intact. The electron simply "jumps" from one complex to the other. This is in contrast to an inner-sphere mechanism, where a bridging ligand is shared between the two metal centers, facilitating the electron transfer.

The applicability of Marcus theory to these systems allows for the estimation of self-exchange rates for the iron-picolinate complexes. rsc.org Marcus theory provides a framework for understanding the rates of outer-sphere electron transfer reactions based on the thermodynamic driving force and the reorganizational energies of the reactants.

Electrochemical Activation of Substrates

The redox activity of iron complexes can be harnessed to electrochemically activate substrates for various applications, including advanced oxidation processes for environmental remediation. A key principle involves the controlled generation of the highly reactive Fe²⁺ species from a more stable form, which then activates a substrate like persulfate (PS) or hydrogen peroxide. nih.govnih.gov

In a system analogous to how iron-picolinate could function, an electrochemical membrane reactor (EMR) can be used to precisely control the activation of persulfate. nih.gov By applying an electrical current to a sacrificial iron anode, the release of Fe²⁺ can be carefully regulated. nih.gov This slow, controlled release of Fe²⁺ has been shown to be more efficient for contaminant degradation and utilizes the oxidizing agent (persulfate) more effectively compared to a one-time addition of Fe²⁺. nih.gov

The rate of Fe²⁺ release and, consequently, the rate of persulfate decomposition, can be linearly correlated with the applied current. nih.gov This demonstrates a powerful method for precisely controlling advanced oxidation reactions. An iron-picolinate complex could serve as the source of iron, with the electrochemical potential being used to control the Fe³⁺/Fe²⁺ ratio and thus the activation of substrates like H₂O₂ in Fenton-like reactions. nih.gov

Development of Iron-Based Electrochemical Sensors (Focus on Methodology and Principles)

The principle behind an electrochemical sensor is the conversion of a chemical interaction into a measurable electrical signal, such as current or potential. nih.gov Iron complexes, due to their well-defined redox activity, are excellent candidates for the development of such sensors. nih.govresearchgate.net

Methodology and Principles:

Electrode Modification: The first step involves modifying the surface of a working electrode (e.g., glassy carbon electrode, GCE) with the iron-picolinate complex. This can be achieved through methods like drop-casting, electropolymerization, or covalent attachment, creating a stable film on the electrode. The presence of both Fe²⁺ and Fe³⁺ states in iron-based modifiers can enhance electrical conductivity through electron hopping. nih.gov

Electrochemical Transduction: The sensor operates based on the Fe²⁺/Fe³⁺ redox couple of the immobilized picolinate complex. Techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV) are used to apply a potential and measure the resulting current. nih.gov In the absence of a target analyte, the voltammogram will show a characteristic peak corresponding to the oxidation/reduction of the iron center.

Analyte Detection: When a target analyte is introduced, it can interact with the immobilized iron complex in several ways:

Catalytic Reaction: The analyte may be catalytically oxidized or reduced by the iron complex. For example, if the analyte is reduced by the Fe²⁺ form of the complex (regenerating Fe³⁺), this will lead to an increase in the reduction current (Fe³⁺ → Fe²⁺) as the sensor regenerates its active state at the electrode surface. This catalytic cycle amplifies the signal.

Coordination: The analyte might bind to the iron center, causing a shift in the redox potential or a decrease in the peak current.

The change in the electrochemical signal (e.g., an increase or decrease in peak current or a shift in peak potential) is proportional to the concentration of the analyte, forming the basis for quantification. nih.gov This approach allows for the sensitive and selective detection of various substances.

Mechanistic Studies of Iron Iii Pyridine 2 Carboxylate Interactions with Biomolecules

Role as an Iron-Chelating Agent

Iron chelation is a fundamental process for solubilizing and transporting iron in biological environments. Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are effective iron-chelating agents. The efficacy of an iron chelator, particularly in a biological context, is governed by several key factors. The chelator must form stable complexes with both the ferric (Fe³⁺) and ferrous (Fe²⁺) states of iron to prevent the precipitation of insoluble iron hydroxides at physiological pH and to avoid the formation of iron sulfides. cdnsciencepub.com Furthermore, the redox potential of the Fe(III)/Fe(II)-chelate system must be suitable for the intended biological activity, allowing for the reduction of Fe(III) by biological reductants and the subsequent regeneration of the Fe(III) chelate via oxidation. cdnsciencepub.com

Ligands that incorporate both oxygen and nitrogen donor atoms, such as pyridine (B92270) carboxylates, are often suitable for creating effective iron catalysts and transport agents. cdnsciencepub.com The thermodynamic stability of the iron complex is a crucial parameter, and modifications to the chelating ligand can finely tune this property. For instance, studies on related pyclen-based iron(III) complexes with a pyridine moiety have shown that the introduction of electron-withdrawing or electron-donating functional groups on the pyridine ring systematically alters the electrochemical properties and thermodynamic stability of the resulting iron complexes. rsc.orgresearchgate.net This principle highlights how the pyridine-carboxylate framework can be adapted to create chelators with specific properties. Novel chelators incorporating pyridine-based structures are often designed to compete with bacterial siderophores, which are natural high-affinity iron chelators, for potential antimicrobial applications. nih.gov

Table 1: Requirements for an Effective Iron-Chelating Agent in Redox Catalysis

Property Requirement Rationale
pH Range Must function in neutral or mildly alkaline solutions. To efficiently absorb and react with target molecules like H₂S in certain applications and to be compatible with biological pH. cdnsciencepub.com
Fe(III) Chelate Stability High stability constant. To prevent the precipitation of solid Iron(III) hydroxide (B78521) (Fe(OH)₃) at the operational pH. cdnsciencepub.com
Fe(II) Chelate Stability Sufficiently high stability. To prevent the precipitation of species like Iron(II) sulfide (B99878) (FeS) from the reaction mixture. cdnsciencepub.com
Redox Potential Balanced Fe(III)/Fe(II) redox couple. The potential must allow for both the reduction of the Fe(III) chelate by a substrate and the re-oxidation of the Fe(II) chelate by an oxidant like air. cdnsciencepub.com

| Donor Atoms | Typically a combination of oxygen and nitrogen donors. | Provides a balance of hard and soft interactions to effectively coordinate the iron center and facilitate redox cycling. cdnsciencepub.com |

In Vitro Studies on Metal Translocation Across Model Lipid Bilayers

The transport of iron across cell membranes is a critical step in iron metabolism. While many iron chelators are designed to be water-soluble to function in the bloodstream, some must facilitate the transport of iron across the lipid bilayers of cell membranes. This process typically requires the iron-chelate complex to be sufficiently lipophilic (fat-soluble) to partition into and diffuse across the nonpolar interior of the membrane.

Investigations into Metal-Ligand Exchange Dynamics in Biological Milieu

The dynamics of metal-ligand exchange are central to the biological function of iron complexes. Iron must be acquired from transport agents (like transferrin) and delivered to various biomolecules, a process that necessitates the exchange of ligands. The stability of the iron-pyridine-2-carboxylate complex dictates its tendency to release or accept the iron ion.

Studies on related iron(III) complexes demonstrate that the coordination of a pyridine group can be a reversible process, serving as a responsive switch. nih.gov For instance, in some catalytic systems, the dissociation of a coordinated pyridine ligand from the iron center is a key step in activating the complex for a subsequent reaction. nih.gov The thermodynamic stability and redox potential, which are critical for ligand exchange, can be systematically tuned by modifying the pyridine ring. Research on a series of pyclen-based iron complexes with functionalized pyridine groups showed a clear correlation between the electronic nature of the substituent on the pyridine ring and the properties of the iron complex. researchgate.net Electron-withdrawing groups (EWGs) on the pyridine ring generally lead to a more positive Fe(III)/Fe(II) redox potential, favoring the reduced state, and can decrease the thermodynamic stability of the Fe(III) complex. researchgate.net This tunability is crucial for designing chelators that can effectively acquire iron from one source and donate it to another within a complex biological medium.

Table 2: Effect of Pyridine Ring Substituent on Iron(III) Complex Properties

Complex/Ligand Substituent on Pyridine Ring Fe(III)/Fe(II) Half-Cell Potential (E₁/₂) vs Fc⁺/Fc (mV) Description
FeL1 4-hydroxyl (-OH) -462 Electron-donating group; most negative potential. researchgate.net
FeL2 4-H (-H) -453 Unsubstituted; negative potential. researchgate.net
FeL3 4-chloro (-Cl) -389 Weak electron-withdrawing group; more positive potential. researchgate.net
FeL4 4-trifluoromethyl (-CF₃) -386 Strong electron-withdrawing group. researchgate.net
FeL5 4-nitrile (-CN) -384 Strong electron-withdrawing group. researchgate.net
FeL6 4-nitro (-NO₂) -372 Very strong electron-withdrawing group; most positive potential. researchgate.net

Data derived from studies on pyclen-based iron complexes, illustrating the principle of electronic tuning. researchgate.net

Mimicry of Metalloenzyme Active Sites and Cofactors

Iron(III) complexes containing pyridine-carboxylate ligands are valuable synthetic models for the active sites of various non-heme iron enzymes. These enzymes perform critical biological functions, including the oxidation of hydrocarbons and the cleavage of aromatic rings. By mimicking the structure and function of these active sites, researchers can gain insight into their reaction mechanisms.

One major class of enzymes modeled by these complexes is the catechol dioxygenases, which are involved in the biodegradation of aromatic molecules. An iron(III) complex with pyridine-2,6-dicarboxylic acid, [Fe(pda)Cl(H₂O)₂], has been studied as a functional model for these enzymes. nih.gov When this complex interacts with a catechol substrate, it forms a charge-transfer band similar to that seen in the native enzyme-substrate complex and catalyzes the oxidative cleavage of the catechol. nih.gov Interestingly, replacing pyridyl groups with carboxylate groups in the ligand framework was found to increase the yield of the desired cleavage product, highlighting the important role of the carboxylate donors in directing the reaction pathway. nih.gov

Table 3: Functional Mimicry of Catechol Dioxygenase by Iron(III) Complexes

Complex Key Ligand Features Yield of Intradiol Cleavage Product Relative Rate
Complex 1 Pyridine-2,6-dicarboxylate 50% 1x
Complex 2 2,2':6,2''-terpyridine 20% 200x
Complex 3 2,6-bis(benzimidazolyl)pyridine 10% Slower than Complex 2

Comparison shows that carboxylate coordination (Complex 1) enhances product yield but significantly decreases the reaction rate compared to purely nitrogen-based ligands (Complex 2). nih.gov

Another area of mimicry is for (μ-oxo)diiron proteins like methane (B114726) monooxygenase (MMO), which hydroxylates alkanes. Tetranuclear iron(III) complexes bearing a complex octadentate ligand that includes pyridine-carboxylate units have been synthesized. researchgate.netlu.se These complexes feature a "dimer of dimers" structure, where two (μ-oxo)bis(μ-carboxylato)diiron(III) cores are linked together. lu.se This arrangement serves as a structural mimic of the diiron active site of MMO. These synthetic complexes are active catalysts for the oxidation of alkanes using hydrogen peroxide, and they exhibit high stereospecificity, which supports a metal-based oxidation mechanism analogous to that of the native enzyme. lu.se

Table 4: Structural and Spectroscopic Data for a Tetranuclear Iron(III) MMO Mimic

Parameter Value Significance
Intradimer Fe-Fe Separation ~3.1 Å Mimics the close proximity of iron centers in the active site of diiron enzymes. researchgate.netlu.se
Interdimer Fe-Fe Separation ~10 Å Reflects the distance between the two linked diiron units in the tetranuclear cluster. lu.se
Mössbauer Isomer Shift (δ) 0.44(1) mm s⁻¹ (at RT) Typical for high-spin iron(III) in an oxygen/nitrogen coordination environment, similar to diiron proteins. researchgate.net
Mössbauer Quadrupole Splitting (ΔE_Q) 1.37(2) mm s⁻¹ (at RT) Reflects the asymmetric electronic environment around the iron nucleus, consistent with distorted coordination geometry. researchgate.net

Data for a representative (μ-oxo)bis(μ-carboxylato)diiron(III) complex within the tetranuclear structure. researchgate.net

Future Research Directions

Development of Novel Iron-Picolinate Architectures

The design and synthesis of new iron-picolinate complexes with tailored properties is a primary area of future research. Scientists are exploring the incorporation of various functional groups onto the picolinate (B1231196) ligand to influence the electronic and steric environment of the iron center. This can lead to the development of complexes with enhanced catalytic activity, specific magnetic properties, or improved stability. researchgate.netnih.gov

One promising approach involves the creation of multi-dimensional coordination polymers. For instance, a three-dimensional coordination polymer of iron(II), [Fe(µ3-Hcpna)2]n, was assembled using 5-(4'-carboxyphenoxy)nicotinic acid, demonstrating a 3,6-connected framework. mdpi.com The development of such supramolecular structures opens up possibilities for creating materials with unique porous or framework properties.

Furthermore, the synthesis of heteroleptic complexes, where the iron is coordinated to picolinate and other ligands, is a key strategy. This allows for fine-tuning of the complex's properties. For example, the reaction of iron(II) chloride or bromide with sodium quinaldate (B1226512) has yielded mononuclear iron(II) complexes, while using iron(II) triflate resulted in a linear tri-iron(II) complex. nih.gov The exploration of different ligand combinations will undoubtedly lead to the discovery of novel architectures with unprecedented functionalities.

Advanced Spectroscopic Probes for In Operando Studies

To fully understand the mechanisms of iron-picolinate catalyzed reactions, it is crucial to study the catalyst under actual operating conditions. In operando spectroscopy techniques are invaluable tools for this purpose, providing real-time information about the catalyst's structure and electronic state during a chemical transformation. researchgate.netornl.gov

The application of techniques like operando Raman spectroscopy and X-ray absorption spectroscopy (XAS) can reveal the dynamic evolution of iron active sites. researchgate.netnih.gov For instance, these methods have been used to study the structural changes of iron-based catalysts during CO₂ hydrogenation, identifying the transformation of iron oxides to iron carbides as the active phase. researchgate.net Similar approaches can be applied to iron-picolinate systems to identify transient intermediates and elucidate reaction pathways.

Mössbauer spectroscopy is another powerful technique for probing the iron centers in these complexes. The development of specialized cells for in situ and operando Mössbauer spectroscopy allows for the characterization of iron species under reaction conditions, as demonstrated in the study of iron nanoparticles in Fischer-Tropsch synthesis. aip.org Combining these advanced spectroscopic methods will provide a comprehensive understanding of the structure-activity relationships in iron-picolinate catalysts.

Computational Design of Enhanced Catalytic Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of catalysts. By simulating the electronic structure and reaction pathways of iron-picolinate complexes, researchers can predict their catalytic behavior and identify promising candidates for synthesis and experimental testing. princeton.edunih.gov

DFT calculations can provide insights into the mechanism of C-H activation, a key step in many catalytic oxidations. princeton.edu For example, computational studies have supported a σ-complex assisted metathesis (σ-CAM) mechanism for C-H activation by pyridine (B92270) dicarbene iron complexes. princeton.edu This knowledge can guide the design of ligands that lower the activation barriers for desired reactions.

Furthermore, computational models can be used to understand the influence of the ligand field on the electronic properties and reactivity of the iron center. nih.gov By systematically varying the substituents on the picolinate ligand in silico, it is possible to screen for modifications that enhance catalytic performance. This synergy between computational and experimental chemistry will accelerate the discovery of highly efficient and selective iron-picolinate catalysts.

Exploration of New Application Domains for Bio-Inspired Chemistry

The structural and functional similarities between synthetic iron complexes and the active sites of iron-containing enzymes have inspired the development of bio-inspired catalysts. osti.govresearchgate.netrsc.org Iron-picolinate complexes, in particular, serve as excellent models for non-heme iron enzymes that catalyze a wide range of oxidative transformations. osti.gov

Future research will focus on expanding the application of these bio-inspired catalysts to new and challenging chemical transformations. This includes the selective oxidation of C-H and C=C bonds in complex organic molecules, which is a significant goal in synthetic chemistry. researchgate.net The development of iron-picolinate catalysts that can perform these reactions with high efficiency and selectivity under mild, environmentally friendly conditions is a key objective. rsc.org

Moreover, the principles of bio-inspired chemistry can be applied to develop catalysts for sustainable energy applications. For example, iron-based catalysts are being investigated for acceptorless dehydrogenation reactions, which produce molecular hydrogen as a byproduct and offer a green route for chemical synthesis and energy storage. rsc.org The exploration of iron-picolinate complexes in these emerging areas holds great promise for addressing global challenges in energy and sustainability. The multifaceted nature of iron in biological systems, from oxygen transport to DNA repair, provides a vast playground for designing novel iron-based compounds with therapeutic potential. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.